molecular formula C7H5IO3 B3043659 2-Hydroxy-6-iodobenzoic acid CAS No. 89677-81-6

2-Hydroxy-6-iodobenzoic acid

Cat. No. B3043659
CAS RN: 89677-81-6
M. Wt: 264.02 g/mol
InChI Key: KQINMSGNJAAGCQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-iodobenzoic acid is a light yellow solid . It has a molecular weight of 264.02 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of 2-Iodosobenzoic acid (IBA) can be achieved using Oxone® in aqueous solution under mild conditions at room temperature . The obtained 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5IO3/c8-4-2-1-3-5 (9)6 (4)7 (10)11/h1-3,9H, (H,10,11) . This indicates that the compound has 7 carbon atoms, 5 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms.


Chemical Reactions Analysis

2-Iodosobenzoic acid (IBA) is used as an oxidant which oxidizes vicinal sulfhydryls to disulfides (cysteine residues) within enzymes leading to their inactivation or conformational changes . IBA is also used to cleave tryptophanyl peptide bonds .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a melting point of 171-172°C .

Scientific Research Applications

Synthesis and Catalysis

2-Iodoxybenzoic acid, closely related to 2-Hydroxy-6-iodobenzoic acid, is extensively used as a catalyst or reagent in organic synthesis. For instance, it has been employed for the aromatization of tetrahydro-β-carbolines to their aromatic forms, as demonstrated in the total synthesis of eudistomin U, a marine indole alkaloid (Panarese & Waters, 2010). Another study shows its catalytic use in the oxidation of primary and secondary alcohols in user- and eco-friendly solvent mixtures (Thottumkara, Bowsher, & Vinod, 2005).

Oxidation Reactions

2-Iodoxybenzoic acid is a significant oxidant in organic synthesis, showing potential in various applications beyond simple alcohol oxidations. This includes uncommon reactivity patterns and novel fields of application, highlighting its versatility in synthetic chemistry (Duschek & Kirsch, 2011).

Pharmaceutical Synthesis

In pharmaceutical synthesis, the related compound 2-iodoxybenzoic acid has been employed. For example, it was used in the synthesis of Tazobactam, a pharmaceutical compound, demonstrating its relevance in the preparation of medical substances (Hesun, 2004).

Radioiodination of Proteins

An interesting application is found in the radioiodination of proteins, where derivatives of hydroxy-iodobenzoic acids have been used. This method, adaptable for kit formulation, indicates the potential of hydroxy-iodobenzoic acids in biochemistry and medical research (Vaidyanathan, Affleck, & Zalutsky, 1997).

Environmental and Industrial Applications

Moreover, 2-Iodoxybenzoic acid has shown utility in environmental and industrial applications, such as in the hydrolysis of active phosphates, suggesting its potential as a decontamination agent (Katritzky, Duell, Durst, & Knier, 1987).

Mechanism of Action

The mechanism of action of 2-Iodosobenzoic acid (IBA) involves its use as an oxidant. It oxidizes vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes . It is also used to cleave tryptophanyl peptide bonds .

Safety and Hazards

The safety information for 2-Hydroxy-6-iodobenzoic acid indicates that it is dangerous . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

The future directions for 2-Hydroxy-6-iodobenzoic acid involve its use in various reactions. It has been used as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

properties

IUPAC Name

2-hydroxy-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQINMSGNJAAGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89677-81-6
Record name 2-Hydroxy-6-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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